

# TYK2 pseudokinase domain structure and function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | TYK2 ligand 1 |           |
| Cat. No.:            | B12360333     | Get Quote |

An In-Depth Technical Guide to the TYK2 Pseudokinase Domain: Structure, Function, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways integral to the immune system. Distinct from many kinases, TYK2 possesses a tandem arrangement of a C-terminal catalytic kinase domain (JH1) and an adjacent pseudokinase domain (JH2). Initially thought to be an inert vestige of a duplicated kinase domain, the JH2 pseudokinase is now recognized as an essential, non-catalytic regulatory hub. It maintains the kinase domain in an autoinhibited state and serves as a novel allosteric target for highly selective therapeutic agents. This technical guide provides a comprehensive overview of the TYK2 pseudokinase domain, detailing its three-dimensional structure, its multifaceted role in regulating TYK2 function, and the experimental methodologies employed to elucidate its characteristics. We present quantitative data on ligand binding and mutational effects, alongside diagrams of key signaling pathways and experimental workflows, to offer a thorough resource for professionals in immunology and drug development.

# The Structural Architecture of the TYK2 Pseudokinase Domain (JH2)



The TYK2 pseudokinase (JH2) domain, despite lacking significant phosphotransfer activity, adopts a canonical bilobal protein kinase fold, comprising an N-terminal lobe (N-lobe) of  $\beta$ -sheets and a single  $\alpha$ -helix ( $\alpha$ C), and a larger, predominantly  $\alpha$ -helical C-terminal lobe (C-lobe) [1]. This structural conservation is crucial for its function.

#### The Autoinhibitory JH2-JH1 Module

Crystal structures of the tandem pseudokinase-kinase (JH2-JH1) domains from TYK2 have been resolved, revealing a critical autoinhibitory mechanism[2][3][4]. In the inactive state, the JH2 domain directly interacts with the JH1 kinase domain[2][3][5]. This interaction is extensive, burying a surface area of approximately 1,500 Ų, and is primarily mediated by the N-lobes of both domains[6]. The JH2 domain positions itself to restrict the conformational mobility of the JH1 active site, thus holding the kinase domain inactive until cytokine-mediated receptor dimerization triggers a conformational change[2][4][6].

### **The ATP-Binding Pocket**

A key feature of the TYK2 JH2 domain is its ability to bind ATP, a characteristic shared with JAK1 and JAK2 JH2 domains[1][5][7]. Although it lacks the key catalytic residues required for phosphotransfer, the nucleotide binding stabilizes the JH2 protein structure[1][7][8]. This ATP-binding capacity has been exploited for therapeutic intervention, as small molecules can be designed to compete with ATP, bind to the pseudokinase domain, and allosterically inhibit the JH1 domain's activity[7][9][10].

# Structural Comparison with Other JAK Family Pseudokinases

The overall structure of the TYK2 JH2 domain is highly similar to that of the pseudokinases from JAK1 and JAK2[3][4]. However, subtle but important distinctions exist. For instance, distinct molecular interactions around the activation loop in TYK2 JH2 provide a structural basis for its lack of catalytic activity compared to the weak autoregulatory activity reported for the JAK2 JH2 domain[1][7]. These structural differences between the JH2 domains of JAK family members are significant, as they offer a pathway for developing highly selective, allosteric inhibitors that target TYK2 without affecting other JAKs[9][11].



# The Regulatory Functions of the TYK2 Pseudokinase Domain

The primary function of the TYK2 JH2 domain is not catalysis, but regulation. It acts as a sophisticated molecular switch that controls the activity of the JH1 kinase domain.

#### **Autoinhibition of the JH1 Kinase Domain**

In the basal, inactive state, the JH2 domain functions as a negative regulator. It physically interacts with the JH1 domain, preventing its activation[2][3][4]. Deletion or mutation of the pseudokinase domain leads to increased basal kinase activity, highlighting its inhibitory role[4]. This autoinhibition is relieved upon cytokine binding to its receptor, which induces a conformational change in the full-length TYK2 protein, separating the JH2 and JH1 domains and allowing the kinase domain to become active[9][12][13].

#### **Allosteric Control and Therapeutic Targeting**

The JH2 domain is a validated allosteric drug target[10][11][12]. Small molecules designed to bind within the JH2 ATP-binding pocket can stabilize the autoinhibited conformation of TYK2[9] [10]. This mechanism prevents the receptor-mediated activation of the JH1 domain, effectively blocking downstream signaling[9]. This approach offers a significant advantage over traditional ATP-competitive inhibitors that target the highly conserved JH1 domain, as it allows for much greater selectivity for TYK2 over other JAK family members[9][11][12].

#### **Impact of Mutations**

The critical regulatory role of the JH2 domain is underscored by the effects of mutations within this region.

- Activating Mutations: Cancer-associated activating mutations found in other JAKs, when
  mapped to the analogous positions in TYK2's JH2-JH1 interface, lead to increased kinase
  activity in vitro. These mutations are believed to disrupt the inhibitory interaction, leading to
  constitutive signaling[2][3][4].
- Inactivating Mutations: A naturally occurring missense mutation (E775K in mice) within the JH2 domain results in the absence of TYK2 protein and impaired signaling in response to IL-12, IL-23, and type I IFNs[14][15]. Other disease-associated variants, such as I684S and



P1104A, have been shown to be catalytically impaired[16]. Mutation of the ATP-binding pocket in JH2 can also lead to increased basal TYK2 phosphorylation and signaling, suggesting that proper ATP binding to JH2 is required for controlled regulation[1][7].

## **TYK2 Signaling Pathways**

TYK2 is essential for signal transduction downstream of several key cytokine receptors, including those for interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs)[12][17]. The regulatory function of the JH2 domain is central to the proper functioning of these pathways.

Upon cytokine binding, the associated receptor chains dimerize, bringing the receptor-bound TYK2 proteins into close proximity. This triggers a conformational change that releases the JH2-mediated autoinhibition, leading to the activation of the JH1 kinase domain. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. TYK2, often in concert with another JAK, phosphorylates these STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes[9][13][18].



TYK2 Signaling Pathway



Click to download full resolution via product page



Caption: Cytokine binding releases JH2-mediated autoinhibition, activating TYK2 kinase and downstream STAT signaling.

# **Quantitative Data Summary**

The study of the TYK2 JH2 domain has yielded valuable quantitative data regarding its interaction with ligands and the functional consequences of mutations.

**Table 1: Binding Affinities of Ligands to TYK2 JH2** 

**Domain** 

| Compound/Ligand | Assay Method                 | Affinity (Kd / Ki) | Reference |
|-----------------|------------------------------|--------------------|-----------|
| Deucravacitinib | Inhibition Assay             | 0.02 nM (Ki)       | [19]      |
| SHR2178         | KdELECT<br>Competition       | 0.34 nM (Kd)       | [9]       |
| SHR8751         | KdELECT<br>Competition       | 0.032 nM (Kd)      | [9]       |
| SHR9332         | KdELECT<br>Competition       | 0.04 nM (Kd)       | [9]       |
| SHR2396         | KdELECT<br>Competition       | 0.029 nM (Kd)      | [9]       |
| SHR0936         | KdELECT<br>Competition       | 0.0074 nM (Kd)     | [9]       |
| ATP             | Surface Plasmon<br>Resonance | ~1.3 μM (Kd)       | [8]       |
| Mant-ATP        | Fluorescence Titration       | ~1.6 μM (Kd)       | [8]       |

**Table 2: Functional Effects of TYK2 Mutations** 



| Mutation       | Location          | Effect on Kinase<br>Activity         | Reference |
|----------------|-------------------|--------------------------------------|-----------|
| V678F          | JH2-JH1 Interface | Activating (analogous to JAK2 V617F) | [3]       |
| R744G          | JH2-JH1 Interface | Activating                           | [3]       |
| R901S          | JH2-JH1 Interface | Activating                           | [3]       |
| delQ586-K587   | JH2-JH1 Interface | Activating                           | [3]       |
| E775K (murine) | JH2 Domain        | Loss of protein and function         | [14][15]  |
| I684S          | JH2 Domain        | Catalytically impaired               | [16]      |
| P1104A         | JH1 Domain        | Catalytically impaired               | [16]      |

## **Experimental Protocols and Methodologies**

A variety of sophisticated techniques are required to study the structure and function of the TYK2 pseudokinase domain.

## **Recombinant Protein Expression and Purification**

- Objective: To produce sufficient quantities of pure TYK2 protein for structural and biochemical studies.
- Methodology:
  - Construct Design: Human TYK2 constructs, such as the pseudokinase-kinase domain module (residues ~566–1187) or the isolated pseudokinase domain, are cloned into expression vectors (e.g., baculovirus vectors)[2][3]. A kinase-inactive mutant (e.g., D1023N) is often used for crystallization of the larger JH2-JH1 construct to ensure homogeneity[2][3][20].
  - Expression System: Constructs are typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9), which provide robust protein folding and post-translational modifications[2][3].



 Purification: The protein is purified using a multi-step chromatography process. A common approach involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to isolate monomeric, properly folded protein[2][3].

### X-Ray Crystallography

- Objective: To determine the three-dimensional atomic structure of the TYK2 JH2 domain.
- · Methodology:
  - Crystallization: Purified, concentrated TYK2 protein (~10 mg/mL) is mixed with a
    crystallization solution containing precipitants (e.g., PEGs, salts). For the JH2-JH1
    construct, the addition of a specific ATP-competitive inhibitor was found to be necessary to
    enable crystallization[2][3][20].
  - Data Collection: Crystals are flash-frozen and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded by a detector[2][3].
  - Structure Solution: The structure is solved using molecular replacement, utilizing the
    coordinates of a homologous kinase domain as a search model. The resulting electron
    density map is then used to build and refine the atomic model of the TYK2 domains[2][3].

#### **Biochemical Assays for Ligand Binding and Function**

- Objective: To quantify the binding of ligands (like ATP or inhibitors) to the JH2 domain and assess its influence on TYK2 activity.
- Methodologies:
  - Fluorescence Polarization (FP) Assay: Used for inhibitor screening. A fluorescently labeled probe that binds to the JH2 domain is used. When bound, the probe tumbles slowly, emitting highly polarized light. Unlabeled inhibitor compounds compete with the probe for binding; their binding displaces the probe, which then tumbles faster and emits less polarized light. This change in polarization is measured to determine inhibitor potency[21] [22][23].







- Differential Scanning Fluorometry (DSF): Also known as a thermal shift assay, this method
  measures changes in protein thermal stability upon ligand binding. A fluorescent dye that
  binds to hydrophobic regions of unfolded proteins is used. As the protein is heated, it
  unfolds, causing an increase in fluorescence. The melting temperature (Tm) is the point of
  maximum unfolding. A ligand that binds and stabilizes the protein will cause an increase in
  the Tm[8].
- Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of a binding interaction by directly measuring the heat released or absorbed during the binding event.
- Surface Plasmon Resonance (SPR): Measures binding events in real-time by immobilizing
  the protein on a sensor chip and flowing the ligand over the surface. The change in the
  refractive index near the surface upon binding is measured to determine association (ka)
  and dissociation (kd) rates, and the equilibrium dissociation constant (Kd)[8].





Click to download full resolution via product page



Caption: A typical workflow for identifying and characterizing allosteric inhibitors targeting the TYK2 JH2 domain.

## **Structure-Function Relationships and Conclusion**

The TYK2 pseudokinase domain is a paradigm of how a non-catalytic domain can exert precise control over the function of its active counterpart. The structural integrity of the JH2 domain, its interface with the JH1 domain, and its ability to bind ATP are all inextricably linked to its regulatory function.

# Structural Features Canonical Kinase Fold Intact ATP-Binding Pocket Functional Consequences ATP Binding & Stabilization Supports Autoinhibition of JH1 Allosteric Druggability therapeutically modulates Physiological Outcome Controlled Cytokine Signaling

Structure-Function Logic of TYK2 JH2 Domain

Click to download full resolution via product page

Caption: The structural features of the JH2 domain directly enable its key functions of autoinhibition and allosteric regulation.



In conclusion, the TYK2 pseudokinase domain has evolved from being considered a non-functional domain to a master regulator of kinase activity and a prime target for a new generation of selective autoimmune disease therapies. Its structure dictates its function, providing an elegant mechanism for autoinhibition and a unique opportunity for allosteric drug design. A continued deep dive into the molecular mechanics of the JH2 domain will undoubtedly fuel further innovation in the development of precisely targeted immunomodulatory drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. A natural mutation in the Tyk2 pseudokinase domain underlies altered susceptibility of B10.Q/J mice to infection and autoimmunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit BPS Bioscience [bioscience.co.uk]
- To cite this document: BenchChem. [TYK2 pseudokinase domain structure and function].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360333#tyk2-pseudokinase-domain-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com